molecular formula C26H30N10O6 B1668958 L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide CAS No. 97958-08-2

L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide

Cat. No.: B1668958
CAS No.: 97958-08-2
M. Wt: 578.6 g/mol
InChI Key: OLFPNWJCEUTPNJ-VWMHFEHESA-N
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Preparation Methods

The synthesis of CI-922 involves the reaction of 3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid with 1H-tetrazole-5-amine in the presence of a coupling agent. The reaction conditions typically include the use of a solvent such as dimethylformamide and a base like triethylamine. The product is then purified through recrystallization .

Industrial production methods for CI-922 are not widely documented, but the synthesis would likely involve similar steps with optimization for large-scale production, including the use of automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

CI-922 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CI-922 has been extensively studied for its antiallergy properties. It is a potent inhibitor of 5-hydroxyeicosatetraenoic acid and leukotriene B4 formation in human leukocytes, making it a valuable compound in the study of allergic reactions and inflammation . Additionally, CI-922 has shown potential in protecting reperfused ischemic myocardium by inhibiting neutrophil activation, suggesting its use in cardiovascular research .

In the field of chemistry, CI-922 serves as a model compound for studying the synthesis and reactivity of furoindole derivatives. In biology and medicine, its role as an inhibitor of leukocyte activation makes it a candidate for developing new antiallergy and anti-inflammatory drugs. Industrial applications may include its use in the development of pharmaceuticals targeting allergic and inflammatory conditions.

Mechanism of Action

CI-922 exerts its effects by inhibiting the 5-lipoxygenase pathway, which is involved in the metabolism of arachidonic acid to leukotrienes. Leukotrienes are mediators of immediate hypersensitivity reactions and inflammation. By inhibiting this pathway, CI-922 reduces the formation of pro-inflammatory leukotrienes, thereby exerting its antiallergy and anti-inflammatory effects .

The molecular targets of CI-922 include 5-lipoxygenase and other enzymes involved in the arachidonic acid metabolism pathway. The compound’s inhibition of leukocyte activation further contributes to its anti-inflammatory properties.

Comparison with Similar Compounds

CI-922 is unique in its selective inhibition of 5-hydroxyeicosatetraenoic acid and leukotriene B4 formation. Similar compounds include:

CI-922’s uniqueness lies in its high potency and selectivity for the 5-lipoxygenase pathway, making it a valuable compound for studying and potentially treating allergic and inflammatory conditions.

Properties

CAS No.

97958-08-2

Molecular Formula

C26H30N10O6

Molecular Weight

578.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C20H16N6O4.C6H14N4O2/c1-28-12-8-9-14-13(10-12)16-15(26(14)11-6-4-3-5-7-11)17(29-2)18(30-16)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h3-10H,1-2H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

OLFPNWJCEUTPNJ-VWMHFEHESA-N

SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,7-dimethoxy-4-phenyl-N-(1H-tetrazol-5-yl)-4H-furo-(3,2-b)-indole-2-carboxamide 1-arginate
CI 922
CI-922

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 2
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 3
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 4
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 5
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Reactant of Route 6
L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide

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